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Compound of Interest

Compound Name: 6-Nitro-benzooxazole-2-thiol

Cat. No.: B081354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic

data available for the heterocyclic compound 6-Nitro-benzooxazole-2-thiol. Due to the limited

availability of direct experimental spectra in public databases, this document combines

confirmed data with predicted spectroscopic values derived from structurally related

compounds. This guide is intended to serve as a valuable resource for researchers engaged in

the synthesis, characterization, and application of novel benzoxazole derivatives.

Compound Identity
Parameter Value

IUPAC Name 6-nitro-1,3-benzoxazole-2-thiol

CAS Number 14541-93-6

Molecular Formula C₇H₄N₂O₃S

Molecular Weight 196.18 g/mol

Chemical Structure (See Diagram Below)

Synthesis Protocol
A documented method for the synthesis of 6-Nitro-benzooxazole-2-thiol involves the reaction

of 2-amino-5-nitrophenol with potassium ethyl xanthate.[1]
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Reaction Scheme:

2-Amino-5-nitrophenol

Pyridine, 120 °C, 8h
then 1.5N HCl

Potassium ethyl xanthate

6-Nitro-benzooxazole-2-thiol
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Figure 1: Synthesis of 6-Nitro-benzooxazole-2-thiol.

Experimental Procedure:

A mixture of 2-amino-5-nitrophenol (1 g, 6.48 mmol) and potassium ethyl xanthate (1.14 g,

7.13 mmol) is prepared in pyridine.

The reaction mixture is heated to 120 °C for 8 hours.

Upon completion of the reaction, the mixture is acidified using 1.5N HCl.

The resulting solid precipitate is collected by filtration and dried under vacuum to yield the

final product.

This procedure has been reported to produce 6-Nitro-benzooxazole-2-thiol as a yellow solid

with a yield of 78%.[1]

Spectroscopic Data
Mass Spectrometry
The mass spectrum of the synthesized product confirms the presence of 6-Nitro-
benzooxazole-2-thiol.

Ion m/z

[M+H]⁺ 197.18
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Table 1: Mass Spectrometry Data for 6-Nitro-benzooxazole-2-thiol.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Direct experimental NMR data for 6-Nitro-benzooxazole-2-thiol is not readily available.

However, based on the analysis of structurally similar nitrobenzoxazole derivatives, the

following chemical shifts can be predicted.

¹H NMR (Predicted)

Chemical Shift (δ, ppm) Multiplicity Assignment

~ 11.0 - 13.0 br s -SH / -NH (tautomer)

~ 8.0 - 8.5 d H-7

~ 7.8 - 8.2 dd H-5

~ 7.4 - 7.7 d H-4

Table 2: Predicted ¹H NMR Spectroscopic Data for 6-Nitro-benzooxazole-2-thiol.

¹³C NMR (Predicted)

Chemical Shift (δ, ppm) Assignment

~ 175 - 185 C=S (C-2)

~ 150 - 155 C-3a

~ 145 - 150 C-6

~ 140 - 145 C-7a

~ 115 - 125 C-5

~ 110 - 120 C-4

~ 105 - 115 C-7

Table 3: Predicted ¹³C NMR Spectroscopic Data for 6-Nitro-benzooxazole-2-thiol.
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Infrared (IR) Spectroscopy
An experimental IR spectrum for 6-Nitro-benzooxazole-2-thiol has not been identified in the

reviewed literature. The following table outlines the expected characteristic absorption bands

based on the functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

~ 3400 - 3200 Medium N-H stretch (tautomer)

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 2600 - 2550 Weak S-H stretch

~ 1620 - 1600 Strong C=N stretch

~ 1560 - 1520 Strong Asymmetric NO₂ stretch

~ 1350 - 1300 Strong Symmetric NO₂ stretch

~ 1200 - 1100 Strong C=S stretch

~ 1250 - 1200 Strong Asymmetric C-O-C stretch

Table 4: Predicted IR Absorption Bands for 6-Nitro-benzooxazole-2-thiol.

Experimental Workflow
The general workflow for the synthesis and characterization of 6-Nitro-benzooxazole-2-thiol is
depicted below.
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Figure 2: Experimental workflow for synthesis and characterization.

General Spectroscopic Protocols
The following are general experimental procedures for the spectroscopic analysis of

benzoxazole derivatives and are recommended for the characterization of 6-Nitro-
benzooxazole-2-thiol.

NMR Spectroscopy:

Instrumentation: A 400 MHz or higher field NMR spectrometer.
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-

decoupled spectrum is standard.

IR Spectroscopy:

Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer.

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry

KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR)

can be used with the solid sample.

Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) and introduce it into the mass spectrometer via direct infusion or after

separation by liquid chromatography.

Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 6-Nitro-
benzooxazole-2-thiol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081354#spectroscopic-data-nmr-ir-mass-spec-for-6-
nitro-benzooxazole-2-thiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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